3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one
Description
The compound 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one features a propan-1-one backbone substituted with a piperidin-1-yl group at the ketone position and a 3,4-dihydroxyphenylsulfanyl moiety at the β-carbon. The piperidine ring contributes to lipophilicity and may influence pharmacokinetic properties.
Properties
CAS No. |
918828-23-6 |
|---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)sulfanyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO3S/c16-12-5-4-11(10-13(12)17)19-9-6-14(18)15-7-2-1-3-8-15/h4-5,10,16-17H,1-3,6-9H2 |
InChI Key |
VRLCIQCRMYPMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCSC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one typically involves the reaction of 3,4-dihydroxybenzaldehyde with a piperidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted piperidine derivatives. These products have various applications in chemical synthesis and pharmaceutical development .
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of 3,4-dihydroxybenzaldehyde with a piperidine derivative, often under basic conditions such as sodium hydroxide or potassium carbonate. The product is purified through recrystallization or chromatography. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to the formation of diverse derivatives that can be utilized in further applications.
Chemistry
In synthetic organic chemistry, 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one serves as a versatile building block for constructing complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with tailored properties.
Biology
Research has indicated that this compound may interact with biological macromolecules and exhibit enzyme inhibition properties. Studies focus on its potential to modulate enzyme activity, which could have implications in drug development and therapeutic interventions.
Medicine
The therapeutic potential of 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is under investigation for its anti-inflammatory and antioxidant properties. Preliminary studies suggest that it may help in managing conditions related to oxidative stress and inflammation.
Case Study 1: Antioxidant Activity
A study explored the antioxidant properties of this compound by measuring its ability to scavenge free radicals in vitro. Results indicated significant activity compared to standard antioxidants, suggesting its potential use in formulating dietary supplements or pharmaceuticals aimed at reducing oxidative damage.
Case Study 2: Enzyme Inhibition
Another research project investigated the inhibitory effects of 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one on specific enzymes involved in metabolic pathways. The findings revealed a dose-dependent inhibition pattern which supports its role as a lead compound for developing enzyme inhibitors targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Key Structural and Functional Differences
Sulfur Linkage Variations: The target compound’s sulfanyl (thioether) group differs from the sulfonyl group in 3aj . In contrast, acryl derivatives like 3c and esters like 10d replace sulfur with carbonyl or ester groups, altering conjugation and stability.
Aromatic Substituents :
- The 3,4-dihydroxyphenyl moiety in the target compound is shared with 3c and 10d but contrasts with 46b ’s dimethoxyphenyl group . Methoxy groups increase lipophilicity, whereas hydroxyl groups enhance solubility and redox activity.
Piperidine vs. Heterocyclic Modifications :
- Compounds like 46b and 3aj retain the piperidin-1-yl group, but 46b incorporates a benzoxazole ring, which may confer rigidity and π-π stacking capabilities .
Synthetic Yields and Methods: Yields for dihydroxyphenyl-containing analogs vary widely (24–90%), influenced by substituent complexity. For example, triazole-containing acrylates (10d–12c) show lower yields (24–68%) due to multi-step synthesis , while propenone derivatives (3c) achieve higher yields (65%) via straightforward coupling .
Physicochemical and Analytical Insights
Spectroscopic Data :
- 3c ’s 1H NMR reveals distinct chemical shifts for the acryl group (δ 6.2–7.4 ppm) and piperidine protons (δ 1.5–3.2 ppm) , whereas sulfonyl-containing 3aj exhibits rotameric splitting in NMR spectra due to restricted rotation around the sulfonyl group .
- ESI-MS data for 3c (m/z 236.12 [M+1]) and 10d (m/z 438.3 [M+1]) highlight molecular weight disparities driven by substituents.
- Solubility and Bioavailability: Glucoside derivatives (e.g., hesperetin dihydrochalcone 7′-glucoside) demonstrate enhanced water solubility compared to non-glycosylated analogs, suggesting that the target compound’s sulfanyl group may offer intermediate polarity.
Biological Activity
3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| CAS Number | 918828-23-6 |
| Molecular Formula | C14H19NO3S |
| Molecular Weight | 281.37 g/mol |
| IUPAC Name | 3-(3,4-dihydroxyphenyl)sulfanyl-1-piperidin-1-ylpropan-1-one |
The biological activity of 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is primarily attributed to its interaction with various biological macromolecules. The dihydroxyphenyl group is known to participate in redox reactions, potentially acting as an antioxidant. Additionally, the piperidine ring enhances the compound's binding affinity to specific enzymes and receptors, which may modulate their activity.
Key Mechanisms:
- Antioxidant Activity : The dihydroxyphenyl moiety can scavenge free radicals, reducing oxidative stress.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways.
Anti-inflammatory Effects
Research indicates that compounds similar to 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one exhibit anti-inflammatory properties. A study demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. For instance, it showed a dose-dependent reduction in reactive oxygen species (ROS) levels in cellular models, indicating its potential as a protective agent against oxidative damage .
Study 1: Anti-inflammatory Activity
In a controlled study involving animal models of arthritis, administration of 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one resulted in a significant decrease in joint swelling and pain compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against neurodegenerative conditions. The results indicated that it could inhibit apoptosis in neuronal cells exposed to oxidative stress, highlighting its potential for treating diseases like Alzheimer's .
Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds. The synthesis typically involves the reaction of 3,4-dihydroxybenzaldehyde with piperidine derivatives under basic conditions. The resulting product has been characterized using NMR and mass spectrometry to confirm its structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
